molecular formula C22H17FN4O3 B2604061 2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(o-tolyl)acetamide CAS No. 1251611-83-2

2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(o-tolyl)acetamide

Cat. No. B2604061
CAS RN: 1251611-83-2
M. Wt: 404.401
InChI Key: OSBNQDUVDPTIAR-UHFFFAOYSA-N
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Description

The compound “2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(o-tolyl)acetamide” is a complex organic molecule. It contains several functional groups, including a fluorophenyl group, an oxadiazole ring, a pyridinone ring, and an acetamide group. These functional groups suggest that the compound might have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex, due to the presence of several different functional groups and rings. The fluorophenyl group, for example, is likely to be quite electron-withdrawing, which could have interesting effects on the electronic structure of the molecule. The oxadiazole ring and the pyridinone ring are both heterocycles, which could also have interesting structural implications .

Scientific Research Applications

Antimicrobial Applications

  • The synthesis of 2-mercapto-5-phenyl-1,3,4-oxadiazole derivatives condensed with phenyl acetamide derivatives possessing a fluorine atom demonstrated notable antimicrobial properties. These compounds, particularly those with a maximum number of fluorine atoms, showed high potency against a broad panel of bacterial and fungal strains due to the presence of fluorine atoms enhancing antimicrobial properties (Parikh & Joshi, 2014).

Anticancer and Kinase Inhibitory Activities

  • Thiazolyl N-benzyl-substituted acetamide derivatives were synthesized and evaluated for their Src kinase inhibitory and anticancer activities. The study found that certain derivatives exhibited significant inhibition of cell proliferation in various cancer cell lines, including human colon carcinoma, breast carcinoma, and leukemia (Fallah-Tafti et al., 2011).

Antimicrobial and Hemolytic Activities

  • A series of 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides demonstrated antimicrobial and hemolytic activity against selected microbial species. The study highlighted compounds with less toxicity and potential for further biological screening (Gul et al., 2017).

Future Directions

The study of novel organic compounds like this one is a vibrant area of research in chemistry. Compounds with similar structures have been studied for their potential uses in various fields, including medicine, materials science, and more . Therefore, future research on this compound could potentially uncover interesting and useful properties.

properties

IUPAC Name

2-[3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-(2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17FN4O3/c1-14-5-2-3-7-18(14)24-19(28)13-27-12-4-6-17(22(27)29)21-25-20(26-30-21)15-8-10-16(23)11-9-15/h2-12H,13H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSBNQDUVDPTIAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CN2C=CC=C(C2=O)C3=NC(=NO3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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